Cyclohexanesulfonyl fluoride

Overview

Description

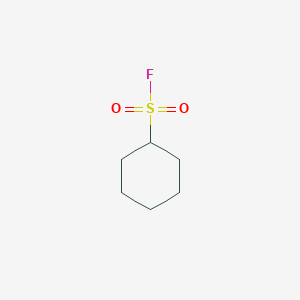

Cyclohexanesulfonyl fluoride is a chemical compound with the molecular formula C6H11FO2S . It is used in various applications including laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of sulfonyl fluorides, including Cyclohexanesulfonyl fluoride, has been a topic of interest in recent years. One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in high yields . Another approach is direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .Chemical Reactions Analysis

The chemical reactions involving sulfonyl fluorides are diverse and have been the subject of numerous studies. For instance, fluorosulfonyl radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides . Moreover, the use of compounds with low valent group 14 elements for the selective activation and functionalization of C–F bonds has witnessed some remarkable advances .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorides, including Cyclohexanesulfonyl fluoride, have been studied extensively. Fluorides and their CO2 mixtures are considered as promising choices due to their low global warming potentials and high dielectric strength . The unique properties of fluorine in terms of its steric compactness and its ability to form stable bonds to carbon contribute to its versatility .Scientific Research Applications

Organic Synthesis

Cyclohexanesulfonyl fluoride is a type of sulfonyl fluoride, which has found widespread applications in organic synthesis . The direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides, including cyclohexanesulfonyl fluoride, are used as electrophilic warheads . They offer a balance of reactivity and stability that is attractive for various applications .

Drug Discovery

Sulfonyl fluorides have revolutionized drug discovery . The sulfur fluoride exchange (SuFEx) reaction, in which sulfonyl fluorides play a crucial role, has been used extensively in the development of new drugs .

Materials Science

In materials science, sulfonyl fluorides are used in the synthesis of diverse functionalized materials . The unique properties of sulfonyl fluorides make them ideal for this purpose .

Polymer Science

The SuFEx reaction has also found applications in polymer science . It has been used to create new types of polymers with unique properties .

Biochemistry

In biochemistry, sulfonyl fluorides are used in the development of biochemical tools . They have been used to create new types of probes and sensors .

Mechanism of Action

Target of Action

Cyclohexanesulfonyl fluoride is a type of sulfonyl fluoride, which are known to be electrophilic warheads . They are used by both medicinal chemists and chemical biologists . Sulfonyl fluorides, such as Cyclohexanesulfonyl fluoride, have been found to target active serine, threonine, tyrosine, lysine, cysteine, and histidine residues .

Mode of Action

The mode of action of Cyclohexanesulfonyl fluoride involves its interaction with its targets. As an electrophilic warhead, it engages with nucleophiles under suitable reaction conditions . This leads to new activation methods and the creation of intriguing functional groups .

Biochemical Pathways

Cyclohexanesulfonyl fluoride, as a type of sulfonyl fluoride, is involved in various biochemical pathways. For instance, fluoride is known to mediate apoptosis via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways . .

Pharmacokinetics

It is known that the balance of reactivity and stability of sulfonyl fluorides, including cyclohexanesulfonyl fluoride, is attractive for applications, particularly due to their resistance to hydrolysis under physiological conditions .

Result of Action

The result of Cyclohexanesulfonyl fluoride’s action is the creation of new functional groups through its interaction with its targets . This leads to the development of new synthetic methods . .

Action Environment

The action of Cyclohexanesulfonyl fluoride can be influenced by environmental factors. For instance, the reactivity and stability of sulfonyl fluorides, including Cyclohexanesulfonyl fluoride, are influenced by physiological conditions . .

Safety and Hazards

properties

IUPAC Name |

cyclohexanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEGOLOUIMTJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958013 | |

| Record name | Cyclohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanesulfonyl fluoride | |

CAS RN |

368-42-3 | |

| Record name | Cyclohexanesulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 368-42-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the synthetic route for cyclohexanesulfonyl fluoride as described in the research?

A1: The research paper describes a method for preparing cyclohexanesulfonyl fluoride by reacting cyclohexanethiol (C6H11SH) with a mixture of hydrogen fluoride (HF) and nitrogen dioxide (NO2). [] This reaction is carried out at temperatures below 30 °C. The overall reaction can be summarized as follows:

Q2: What is the typical yield for the synthesis of cyclohexanesulfonyl fluoride using this method?

A2: The research states that the yield for this reaction ranges from 30-80%. [] Factors such as reaction temperature, concentration of reactants, and reaction time can influence the final yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)